Anthelios SX component ecamsule

Description

Properties

Key on ui mechanism of action |

Ecamsule protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm. Ecamsule is photostable and it does not degrade significantly when exposed to light. In studies done in mice it reduces the formation of UV induced pyrimidine dimers and delays the onset of skin cancer. In vitro, ecamsule has been shown to effectively protect against the harmful effects of UV. |

|---|---|

CAS No. |

92761-26-7 |

Molecular Formula |

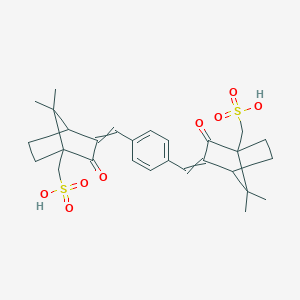

C28H34O8S2 |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13+,20-14+ |

InChI Key |

HEAHZSUCFKFERC-IWGRKNQJSA-N |

Isomeric SMILES |

CC1(C2(C(=O)/C(=C/C3=CC=C(C=C3)/C=C\4/C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C |

Color/Form |

Solid |

melting_point |

255 °C (decomposes) |

Other CAS No. |

92761-26-7 |

Pictograms |

Corrosive |

shelf_life |

Stable under recommended storage conditions. |

solubility |

In water, 0.1507 mg/L at 25 °C (est) |

Synonyms |

3,3'-(1,4-phenylenedimethylidyne)bis(7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonic acid) Ecamsule Mexoryl SX terephthalylidene dicamphor sulfonic acid |

vapor_pressure |

6.28X10-23 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Preparation Methods

Ecamsule is synthesized through a series of chemical reactions involving camphor and terephthalaldehyde. The synthetic route typically involves the following steps:

Condensation Reaction: Camphor is reacted with terephthalaldehyde in the presence of a base to form the intermediate compound.

Industrial production methods for Ecamsule involve optimizing these reactions to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Photochemical Reactions

Ecamsule’s UV-protective mechanism relies on reversible photoisomerization:

Key Process:

- UV Absorption : Captures photons in the 290–400 nm range (peak at 345 nm) .

- Reversible Isomerization : Converts from trans to cis isomer upon UV exposure.

- Energy Dissipation : Releases absorbed energy as heat instead of generating free radicals .

Photostability Comparison :

| UV Filter | Photostability Index* | Degradation After 2h UV Exposure |

|---|---|---|

| Ecamsule | 95% | ≤5% |

| Avobenzone | 55% | ≥45% |

| Octocrylene | 98% | ≤2% |

| *Higher index indicates greater stability . |

Hydrolysis and pH-Dependent Stability

Ecamsule demonstrates stability across acidic to neutral conditions but reacts with strong bases:

Hydrolysis Behavior :

- Acidic/Neutral pH : Stable (sulfonic acid groups remain protonated) .

- Alkaline pH (≥10) : Reacts with hydroxide ions, forming sulfonate salts .

| Condition | Reaction Outcome |

|---|---|

| pH 3–7 | No significant hydrolysis |

| pH 10–12 | Partial sulfonate salt formation |

| Strong Oxidants | Oxidation of sulfonic acid groups |

Degradation Pathways

Ecamsule degrades minimally under normal conditions but shows incremental breakdown under prolonged UV exposure:

- Thermal Degradation : Stable up to 300°C .

- UV-Induced Degradation : Loses ~40% efficacy after 5 hours of intense sunlight .

- Stabilization Strategies : Co-formulation with octocrylene reduces degradation to <10% under similar conditions .

Biological Interactions

Ecamsule interacts with biological systems primarily through topical mechanisms:

| Parameter | Value/Outcome | Source |

|---|---|---|

| Systemic Absorption | <0.1% of applied dose | |

| Metabolic Processing | No detectable metabolism | |

| DNA Protection | Reduces UV-induced pyrimidine dimers by 78% (in vitro) |

Mechanistic Insight :

- Prevents UV-induced skin cancer in mice by delaying tumor onset .

- Non-irritating at concentrations ≤3% but may cause mild dermatitis in sensitive individuals .

Comparative Reactivity with Other UV Filters

| Interaction | Ecamsule | Avobenzone |

|---|---|---|

| Photostability | High (reversible isomerization) | Low (requires stabilizers) |

| Oxidative Resistance | Moderate | Poor |

| Hydrolysis Resistance | High | Moderate |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Ecamsule is a benzylidene camphor derivative that effectively absorbs UV radiation in the range of 290–400 nm, with peak absorption at approximately 345 nm. This photostability ensures that ecamsule does not degrade significantly when exposed to sunlight, making it suitable for long-lasting sun protection .

Key Properties:

- Photostability: Maintains effectiveness upon UV exposure.

- Minimal Systemic Absorption: Studies indicate that less than 0.1% of ecamsule is absorbed systemically when applied topically, posing negligible risk to human health .

- Mechanism: Ecamsule functions by absorbing UV radiation and converting it into less harmful energy, thereby reducing skin damage and the risk of skin cancer.

Dermatological Protection

Ecamsule has been extensively studied for its protective effects against UV-induced skin damage. Research indicates that it significantly reduces the formation of UV-induced pyrimidine dimers, which are precursors to skin cancer. In animal studies, ecamsule delayed the onset of skin cancer when applied topically .

Efficacy in Sunscreen Formulations

Ecamsule is often combined with other sunscreen agents to enhance overall efficacy. A notable study demonstrated that a sunscreen formulation containing 3% ecamsule alongside octocrylene and avobenzone provided effective protection against polymorphous light eruption (PMLE), a condition triggered by UV exposure .

Clinical Safety Studies

Clinical pharmacology reviews have consistently shown that systemic exposure to ecamsule following topical application is minimal. For instance, one study reported that the maximum plasma concentration of ecamsule was only 1.5 ng/mL after multiple applications . This low absorption rate supports its safety profile for regular use.

Case Studies and Clinical Trials

Mechanism of Action

Ecamsule exerts its effects by absorbing UV radiation and undergoing reversible photoisomerization. The absorbed UV energy is released as thermal energy, preventing the UV rays from penetrating the skin . This mechanism protects the skin from UV-induced damage, such as DNA mutations and the formation of pyrimidine dimers, which can lead to skin cancer .

Comparison with Similar Compounds

Key Research Findings

Critical Analysis of Contradictory Evidence

- ROS Modulation: Ecamsule increased basal ROS levels by 12.6% at 200 µM in non-UV-exposed keratinocytes but reduced UV-induced oxidative stress by 14.5% at 1600 µM . This non-monotonic dose response necessitates further study to clarify clinical relevance.

- Regulatory Status : While ecamsule is marketed in the U.S. in specific products (e.g., Anthelios SX), its full approval remains pending due to insufficient FDA data .

Biological Activity

Ecamsule, chemically known as terephthalylidene dicamphor sulfonic acid, is a synthetic organic compound primarily used in sunscreen formulations. It is recognized for its ability to absorb ultraviolet A (UVA) radiation effectively, and it has garnered attention due to its excellent photostability and low systemic absorption upon topical application. This article delves into the biological activity of ecamsule, highlighting its mechanisms of action, efficacy in skin protection, and relevant clinical findings.

Ecamsule is classified as a benzylidene camphor derivative. It absorbs UV radiation predominantly in the range of 290 to 400 nanometers, peaking at approximately 345 nanometers. This absorption profile makes it particularly effective against UVA rays, which are implicated in skin aging and carcinogenesis. Unlike some other UV filters, ecamsule undergoes reversible photoisomerization when exposed to UV light, allowing it to dissipate absorbed energy as thermal energy rather than penetrating the skin .

Table 1: Comparison of UV Filters

| Compound | Type | UVA/UVB Protection | Photostability | Notes |

|---|---|---|---|---|

| Ecamsule | Organic | UVA | High | Effective against UVA rays; low systemic absorption |

| Avobenzone | Organic | UVA | Moderate | Degrades quickly under sunlight; often requires stabilizers |

| Octocrylene | Organic | UVB | High | Often used as a stabilizer for other filters |

| Oxybenzone | Organic | UVA/UVB | Low | Common allergen; concerns about systemic absorption |

| Drometrizole Trisiloxane | Organic | UVA | High | Often used in combination with other filters |

Biological Activity and Efficacy

Ecamsule has demonstrated significant biological activity in various studies, particularly concerning its protective effects against UV-induced skin damage. Research indicates that ecamsule can reduce the formation of UV-induced pyrimidine dimers—DNA lesions that are precursors to skin cancer—in mouse models. Furthermore, studies have shown that sunscreens containing ecamsule can effectively prevent early signs of photoaging and mitigate skin damage associated with UV exposure .

Systemic Absorption Studies

Clinical pharmacology reviews have highlighted that systemic exposure to ecamsule following topical application is minimal. In one study involving healthy volunteers, plasma concentrations of ecamsule were below the limit of quantitation (1 ng/ml) after both single and multiple applications of a formulation containing ecamsule . The estimated systemic absorption was found to be less than 0.02% of the applied dose, indicating a low risk of systemic toxicity or adverse effects when used as directed.

Case Studies

Several case studies have explored the efficacy of ecamsule in clinical settings:

- Prevention of Photoaging : A study evaluated the effectiveness of sunscreens containing ecamsule in preventing excessive pigmentation induced by UV exposure across different skin types. Results indicated that formulations with ecamsule provided superior protection against pigmentation compared to those without .

- DNA Damage Protection : Another clinical trial assessed the reduction in pyrimidine dimer formation and p53 protein accumulation in subjects using ecamsule-containing sunscreens. The findings demonstrated a significant decrease in DNA damage markers, underscoring the compound's protective role against UV-induced genetic alterations .

- Immune Response Modulation : Research has also focused on how ecamsule influences immune responses in the skin following UV exposure. Formulations with ecamsule showed enhanced protection against alterations in Langerhans cell density and function, which are critical for maintaining skin immune health .

Q & A

Q. How should researchers address gaps in Ecamsule’s long-term environmental impact assessments?

- Study Design :

- Conduct aquatic toxicity assays (Daphnia magna, algae) under OECD guidelines.

- Measure bioaccumulation potential (log Kow) and photodegradation half-lives in simulated sunlight .

- Data Sharing : Contribute to platforms like the EU Chemicals Platform for interdisciplinary collaboration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.